Butyl carbamate

Overview

Description

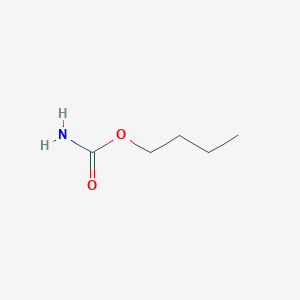

Butyl carbamate (CAS 592-35-8), also known as n-butyl carbamate, is an organic compound with the formula C₅H₁₁O₂N. Structurally, it consists of a carbamate group (–O–CO–NH₂) attached to a butyl chain. This compound is primarily utilized in organic synthesis as a protecting group for amines and in chromatography media for protein purification (e.g., Butyl Sepharose FF) . Its tert-butyl derivative, tert-butyl carbamate (Boc carbamate), is widely employed in peptide synthesis due to its stability under basic and nucleophilic conditions .

Physicochemical properties of this compound include a molecular weight of 133.15 g/mol and solubility in polar organic solvents such as ethanol and chloroform. NIST data confirm its stability under standard storage conditions .

Preparation Methods

Gas-Phase Reaction with Polymeric Membrane Purification

A patented method (CN101016256A) demonstrates an industrially scalable synthesis of high-purity butyl carbamate via a gas-phase reaction between propargyl alcohol and n-butyl isocyanate . The process involves:

Reaction Mechanism and Conditions

-

Vaporization : Propargyl alcohol and n-butyl isocyanate are vaporized at 115–160°C using volume pumps.

-

Fixed-Bed Reactor : Gaseous reactants mix in a porous fixed-bed reactor at 115–145°C for 20–60 minutes, yielding crude this compound.

-

Membrane Purification : Under vacuum (1–101 kPa), the crude product is passed through a polymeric membrane at 120–190°C, selectively separating this compound from unreacted propargyl alcohol.

-

Bleaching : Final purification uses activated carbon or attapulgite at 15–40°C to achieve >99% purity .

Performance Metrics

| Parameter | Optimal Value | Yield | Purity |

|---|---|---|---|

| Temperature | 130–140°C | 99.5% | 99.1% |

| Vacuum Pressure | 20–60 kPa | 99.3% | 98.6% |

| Reaction Time | 40 minutes | 96.8% | 99.2% |

This method achieves near-quantitative yields by leveraging excess propargyl alcohol to suppress side reactions and membrane technology for efficient separation .

Halogen-Based Synthesis via Sodium Bicarbonate

An alternative route (CN107963983A) employs propyne bromide and sodium bicarbonate in nitrobenzene, followed by reaction with 1-butylamine :

Reaction Steps

-

Carbonate Formation : Propyne bromide reacts with sodium bicarbonate in nitrobenzene at 120–140°C for 36 hours to form 1-hydroxyformic acid-3-propynyl ester (88% yield).

-

Amine Condensation : The intermediate reacts with 1-butylamine in dimethoxydimethyl ether at 0–5°C, followed by hydrochloric acid and sodium iodide, yielding iodopropynyl this compound (91% yield) .

Limitations

-

Requires toxic solvents (nitrobenzene).

-

Multi-step purification (distillation, filtration) increases complexity.

Continuous-Flow Synthesis Using CO₂ and Amines

A breakthrough method (ACS Omega, 2023) utilizes CO₂ , butylamine , and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a continuous-flow reactor :

Process Design

-

Gas-Liquid Mixing : CO₂ is introduced at 6.0 mL/min into a mixture of butylamine, DBU, and acetonitrile.

-

Reactor Conditions : Operated at 70°C and 5 bar, the system achieves 91% conversion in 50 minutes.

-

Acidic Workup : Crude product is washed with HCl to remove DBU, avoiding chromatography .

Advantages

-

Scalability : Suitable for kilogram-scale production.

-

Sustainability : Utilizes CO₂ as a carbonyl source, reducing reliance on phosgene.

Traditional Carbamate Condensation Methods

Classical approaches involve:

Alcohol-Isocyanate Reaction

Butanol reacts with isocyanates (e.g., phenyl isocyanate) in tetrahydrofuran (THF) at 60°C, yielding this compound. However, isocyanates’ toxicity limits industrial adoption .

Phosgene-Mediated Synthesis

Phosgene reacts with butylamine in dichloromethane, followed by alcohol quenching. Despite high yields, phosgene’s extreme hazard necessitates stringent safety measures .

Cellulose-Derived Carbamation

A niche method (RSC Adv., 2020) functionalizes cellulose with butyl isocyanate in ionic liquids (e.g., [mTBDH][OAc]) at 80°C for 20 hours . While primarily used for polymer synthesis, hydrolysis of cellulose N-butyl carbamate yields this compound as a byproduct .

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: Butyl carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst.

Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Hydrogen gas with nickel or rhodium catalyst.

Substitution: Alkyl halides, cesium carbonate.

Major Products: The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions .

Scientific Research Applications

Butyl carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability under mild conditions.

Biology: It serves as a model compound for studying enzyme interactions and protein modifications.

Industry: It is utilized in the production of polymers, pesticides, and fungicides.

Mechanism of Action

The mechanism of action of butyl carbamate involves its ability to form stable complexes with enzymes and receptors. The carbamate functionality imposes conformational restrictions due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows it to participate in hydrogen bonding and modulate biological properties, enhancing stability and pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Butyl carbamate belongs to a broader class of carbamates, which share the –O–CO–NH₂ functional group but differ in alkyl/aryl substituents. Key comparisons are outlined below:

Structural and Functional Differences

Carcinogenic and Mutagenic Potency

Studies by Dahl et al. (1980) compared carcinogenic activities in rodents:

Biological Activity

Butyl carbamate, a member of the carbamate family, has garnered attention for its various biological activities, particularly in antimicrobial applications and as a potential therapeutic agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and relevant case studies.

Overview of this compound

This compound is an organic compound with the formula C₄H₉NO₂. It is primarily used in agricultural and pharmaceutical applications due to its ability to inhibit certain biological processes. Its derivatives, such as iodopropynyl butylcarbamate (IPBC), have been extensively studied for their antimicrobial properties.

This compound exhibits its biological activity primarily through its effects on microbial cell membranes and metabolic processes. The compound disrupts the integrity of bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is crucial in its application as an antimicrobial agent.

Efficacy Against Pathogens

Research has demonstrated that this compound and its derivatives are effective against a variety of pathogens:

- Iodopropynyl Butylcarbamate (IPBC) : A well-studied derivative that has shown significant antibacterial and antifungal activity. IPBC has been reported to effectively control biofilm formation by pathogens such as Staphylococcus aureus and Vibrio parahaemolyticus, with a minimum inhibitory concentration (MIC) of 50 µg/mL .

- Broad-Spectrum Activity : IPBC also exhibits activity against other clinically relevant pathogens including Candida albicans and uropathogenic Escherichia coli.

Study on Biofilm Formation

A study explored the impact of IPBC on dual-species biofilm formation involving S. aureus and V. parahaemolyticus. The results indicated that IPBC not only inhibited biofilm formation but also disrupted preformed biofilms. Microscopic imaging confirmed the effectiveness of IPBC in altering bacterial morphology and disrupting biofilm architecture .

Combination Therapy

Another investigation assessed the combined effects of IPBC with amphotericin B (AMB) against Prototheca zopfii. The study found that while both compounds were effective individually, their combination exhibited enhanced algicidal effects, demonstrating a synergistic relationship in combating algal infections .

Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Effectiveness |

|---|---|---|---|

| Iodopropynyl Butylcarbamate | Staphylococcus aureus | 50 | Bactericidal |

| Iodopropynyl Butylcarbamate | Vibrio parahaemolyticus | 50 | Bactericidal |

| Iodopropynyl Butylcarbamate | Candida albicans | 100 | Fungicidal |

| Iodopropynyl Butylcarbamate + AMB | Prototheca zopfii | Varies | Synergistic effect |

Q & A

Basic Research Questions

Q. What standardized methodologies ensure reproducible synthesis of butyl carbamate with high purity?

- Methodological Answer : Optimize synthesis via nucleophilic substitution or carbamate formation reactions. Key steps include:

- Reaction Conditions : Use tert-butanol and carbonyl diimidazole in anhydrous solvents (e.g., THF) under inert atmosphere .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Characterization : Validate purity via / NMR, HPLC (>98% purity), and melting point analysis. Reference NIST data for spectral comparisons .

- Critical Consideration : Document all parameters (temperature, solvent ratios, catalyst use) to enable replication per journal guidelines .

Q. How should researchers characterize the identity and purity of newly synthesized this compound derivatives?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- Spectroscopy : Compare NMR/IR spectra with NIST reference data to confirm functional groups .

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity.

- Elemental Analysis : Verify molecular formula via combustion analysis (±0.3% tolerance) .

- Data Reporting : Include full spectral assignments in supplementary materials, avoiding redundancy in the main text .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and P95 respirators for dust control .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Documentation : Record all incidents and exposures in lab notebooks for institutional review .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- Cross-Validation : Replicate conflicting studies under controlled conditions (e.g., pH, temperature) .

- Advanced Analytics : Use DSC/TGA to assess thermal stability and quantify decomposition products .

- Data Harmonization : Apply statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility .

Q. What experimental strategies are effective for studying this compound’s stability under non-ambient conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to UV light, elevated humidity, or oxidative agents (e.g., ) to simulate degradation .

- Mechanistic Probes : Use LC-MS to identify degradation byproducts and propose reaction pathways .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under varying storage conditions .

- Limitations : Current SDSs lack decomposition data; design studies to fill these gaps .

Q. How can mechanistic studies elucidate this compound’s role in catalytic or multi-step organic syntheses?

- Methodological Answer :

- Isotopic Labeling : Use -labeled reagents to track carbamate incorporation in reaction intermediates .

- Computational Modeling : Perform DFT calculations to explore transition states and energetics of key steps .

- In Situ Monitoring : Employ ReactIR or NMR to observe real-time reaction dynamics .

- Data Interpretation : Correlate experimental yields with computational predictions to refine mechanistic hypotheses .

Q. Data Reporting and Ethical Considerations

- Reproducibility : Adhere to journal guidelines for depositing raw data (NMR spectra, chromatograms) in public repositories .

- Ethical Compliance : Disclose all funding sources and conflicts of interest in acknowledgments .

- Advanced Analytics : Use tools like MestReNova for spectral processing and ensure metadata alignment with FAIR principles .

Properties

IUPAC Name |

butyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKTUOZKZKCGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060462 | |

| Record name | Carbamic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Soluble in water (25.8 g/L at 37 deg C); [HSDB] | |

| Record name | n-Butyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

204 °C (WITH DECOMP) | |

| Record name | N-BUTYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, slightly soluble in chloroform., In water, 2.58X10+4 mg/l at 37 °C. | |

| Record name | N-BUTYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.15 [mmHg] | |

| Record name | n-Butyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PRISMS | |

CAS No. |

592-35-8 | |

| Record name | Butyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY8I82AJS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

53 °C | |

| Record name | N-BUTYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.